4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde
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Overview
Description
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClN3O. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-3-carbaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
Reduction: 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-methanol.
Substitution: Various substituted pyrazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1H-pyrazolo[3,4-c]pyridine
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized molecules for research and industrial applications .
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloro-2H-pyrazolo[4,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-4(1-2-9-7)10-11-5(6)3-12/h1-3H,(H,10,11) |
InChI Key |
WTEKYEOPVWZXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)C=O)Cl |
Origin of Product |
United States |
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